molecular formula C10H19N5O B13616168 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide

3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B13616168
M. Wt: 225.29 g/mol
InChI Key: TWHWIEOCEVWAKA-UHFFFAOYSA-N
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Description

3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Substitution Reactions: The diethyl groups are introduced through alkylation reactions using diethyl halides.

    Amidation: The final step involves the formation of the amide bond through a reaction between the triazole derivative and a methylamine derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Specific details would require consultation with industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group.

    Reduction: Reduction reactions can occur at the triazole ring or the amide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Triazole derivatives exhibit antifungal and antibacterial properties.

    Enzyme Inhibitors: Used in the development of enzyme inhibitors for various biological targets.

Medicine

    Pharmaceuticals: Triazole derivatives are key components in antifungal drugs, such as fluconazole and itraconazole.

    Cancer Research: Investigated for their potential anticancer properties.

Industry

    Agrochemicals: Used in the formulation of pesticides and herbicides.

    Dyes and Pigments: Employed in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide depends on its specific application. For example:

    Antifungal Activity: Inhibits the synthesis of ergosterol, a key component of fungal cell membranes.

    Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Itraconazole: Used in the treatment of fungal infections.

    Voriconazole: A broad-spectrum antifungal agent.

Uniqueness

3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its biological activity, solubility, and stability.

For precise and detailed information, consulting scientific literature, chemical databases, and industrial resources is recommended.

Properties

Molecular Formula

C10H19N5O

Molecular Weight

225.29 g/mol

IUPAC Name

3-(3,5-diethyl-1,2,4-triazol-1-yl)-2-(methylamino)propanamide

InChI

InChI=1S/C10H19N5O/c1-4-8-13-9(5-2)15(14-8)6-7(12-3)10(11)16/h7,12H,4-6H2,1-3H3,(H2,11,16)

InChI Key

TWHWIEOCEVWAKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CC)CC(C(=O)N)NC

Origin of Product

United States

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